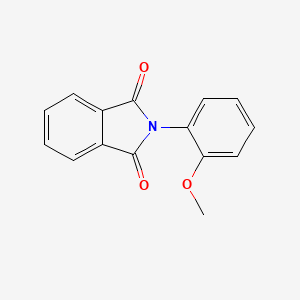
1-(4-Bromobenzyl)-4-cyclopentylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromobenzyl)-4-cyclopentylpiperazine is an organic compound with the molecular formula C18H23BrN2. It is a derivative of piperazine, a chemical structure commonly used in medicinal chemistry. This compound features a bromobenzyl group attached to a piperazine ring, which is further substituted with a cyclopentyl group. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)-4-cyclopentylpiperazine can be synthesized through a multi-step process involving the following key steps:
N-Alkylation of Piperazine: The initial step involves the alkylation of piperazine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in a solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.
Cyclopentyl Substitution: The intermediate product is then reacted with cyclopentyl bromide in the presence of a base to introduce the cyclopentyl group. This step is usually carried out in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
化学反応の分析
Types of Reactions: 1-(4-Bromobenzyl)-4-cyclopentylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, sodium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution Reactions: Formation of azides, thiols, or amines.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of dehalogenated products.
科学的研究の応用
1-(4-Bromobenzyl)-4-cyclopentylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a ligand in drug discovery.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 1-(4-Bromobenzyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can facilitate binding to hydrophobic pockets, while the piperazine ring may interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
1-(4-Chlorobenzyl)-4-cyclopentylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylbenzyl)-4-cyclopentylpiperazine: Features a methyl group instead of bromine.
1-(4-Fluorobenzyl)-4-cyclopentylpiperazine: Contains a fluorine atom in place of bromine.
Uniqueness: 1-(4-Bromobenzyl)-4-cyclopentylpiperazine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding affinity, making it distinct from its analogs.
特性
分子式 |
C16H23BrN2 |
|---|---|
分子量 |
323.27 g/mol |
IUPAC名 |
1-[(4-bromophenyl)methyl]-4-cyclopentylpiperazine |
InChI |
InChI=1S/C16H23BrN2/c17-15-7-5-14(6-8-15)13-18-9-11-19(12-10-18)16-3-1-2-4-16/h5-8,16H,1-4,9-13H2 |
InChIキー |
PTJQWZMPAINUAV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2CCN(CC2)CC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-acetyl-5-(4-ethylphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888696.png)
![2-[(2E)-2-{(2E)-[3-(benzyloxy)-4-methoxybenzylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B10888699.png)
![Methyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10888702.png)
![2-{[3-(Propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10888710.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10888715.png)

![5-(3-{(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid](/img/structure/B10888725.png)

![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B10888734.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B10888736.png)
![3-(2-chlorophenyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10888737.png)
![(2E,2'E)-N,N'-(methanediyldicyclohexane-4,1-diyl)bis[3-(4-fluorophenyl)prop-2-enamide]](/img/structure/B10888742.png)
